4-Amino-6-methyl-2H-pyridazin-3-one
Overview
Description
4-Amino-6-methyl-2H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are widely studied in medicinal chemistry. This compound features a pyridazine ring with an amino group at the 4-position and a methyl group at the 6-position, making it a versatile scaffold for drug development and other applications.
Mechanism of Action
Target of Action
4-Amino-6-methyl-2H-pyridazin-3-one, also known as 4-amino-6-methyl-2,3-dihydropyridazin-3-one, is a derivative of pyridazinone . Pyridazinones have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, antihypertensive, antiplatelet, and cardiotonic activities .
Mode of Action
Given its pharmacological properties, it can be inferred that it interacts with its targets, possibly cox enzymes, leading to changes in the production of prostaglandins . This interaction could result in the observed anti-inflammatory and analgesic effects .
Biochemical Pathways
Given its potential interaction with cox enzymes, it can be inferred that it affects the prostaglandin synthesis pathway . Prostaglandins play key roles in inflammation, pain, and other physiological processes. By inhibiting COX enzymes, the compound could reduce the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of COX enzymes and subsequent reduction in prostaglandin production . This could result in decreased inflammation and pain, among other effects . .
Biochemical Analysis
Biochemical Properties
4-Amino-6-methyl-2H-pyridazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important secondary messengers in cellular signaling pathways. Additionally, this compound has been reported to interact with calcium-binding proteins, influencing calcium homeostasis within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can enhance the expression of genes involved in anti-inflammatory responses, thereby reducing inflammation . Moreover, this compound can influence cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits PDE enzymes, leading to increased levels of cAMP and cGMP . These cyclic nucleotides activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which then phosphorylate various target proteins to elicit cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity . This can result in the upregulation or downregulation of specific genes involved in inflammation, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions Long-term studies have shown that this compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and cardioprotective properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions can have significant implications for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins such as albumin can facilitate its transport in the bloodstream, influencing its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . These localizations can affect its interactions with biomolecules and its overall biological activity. For instance, nuclear localization can enable this compound to directly modulate gene expression by interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-2H-pyridazin-3-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method is the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetic acid, and the temperature is usually maintained between 60-100°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The key steps include the preparation of hydrazine derivatives, followed by cyclization and purification. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-methyl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridazinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyridazinone N-oxides.
Reduction: Reduced pyridazinone derivatives.
Substitution: N-substituted pyridazinone derivatives.
Scientific Research Applications
4-Amino-6-methyl-2H-pyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone: Known for its potent anti-inflammatory properties.
4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone: Marketed as an analgesic and anti-inflammatory drug.
Uniqueness: 4-Amino-6-methyl-2H-pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a synthetic intermediate and its broad range of pharmacological activities make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-amino-3-methyl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(6)5(9)8-7-3/h2H,1H3,(H2,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXJEGAWOLOLIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357430 | |
Record name | 4-Amino-6-methyl-2H-pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13925-21-8 | |
Record name | 4-Amino-6-methyl-2H-pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13925-21-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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